3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline
Overview
Description
“3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline” is a chemical compound with the molecular formula C15H15ClN2 . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry , and its solubility can be assessed in various solvents.Scientific Research Applications
Synthesis and Antibacterial Activity
- Schiff bases of a related compound, N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline, have been synthesized and studied for their in vitro antibacterial activity. These compounds exhibit promising minimum inhibitory concentration (MIC) values against both S. aureus and E. coli, suggesting potential as antibacterial agents. The study also involved molecular docking to predict interactions with cancer and malarial proteins (S. PradeepP. et al., 2015).
Conversion into Quinolines and Quinoxalines
- Anilides, including those related to the specified compound, can be converted into 3-substituted quinolines under certain conditions. This process has applications in the synthesis of quinolines and quinoxalines, demonstrating the versatility of these compounds in chemical synthesis (Otto Meth-Cohn et al., 1981).
Synthesis of 3,5- and 3,6-disubstituted 3,4-dihydroquinazolines
- The reactions of para-substituted anilines, akin to the specified chemical, lead to the formation of 3,4-dihydroquinazolines. This synthesis has implications for creating a variety of compounds with potential pharmaceutical applications (L. P. Yunnikova & V. V. Ésenbaeva, 2016).
Novel Synthesis Approaches
- A novel approach to synthesize 2,2-disubstituted 1,2-dihydro-4-phenylquinolines demonstrates the potential of the specified compound in creating complex chemical structures. These syntheses have broad implications in medicinal chemistry and drug development (Hansrudolf Walter, 1994).
Antimicrobial Activity
- Novel quinazolinone derivatives synthesized from reactions with primary aromatic amines, including aniline derivatives similar to the specified compound, have been tested for antimicrobial activity. This showcases the potential of these compounds in developing new antimicrobial agents (O. M. Habib et al., 2013).
Anti-Inflammatory and Analgesic Properties
- Halogenated series of 4-anilinoquinoline-3-carboxylic acids, related to the specified compound, have been synthesized and tested for anti-inflammatory and analgesic activities. Some of these compounds showed promising results, sometimes surpassing reference drugs (L. Savini et al., 1990).
DNA-Binding Properties
- N-alkylanilinoquinazoline derivatives, which are structurally related to the specified compound, have been synthesized and evaluated for their potential DNA intercalating agents. This research indicates the role these compounds can play in DNA interaction studies (A. Garofalo et al., 2010).
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of biological changes . It’s plausible that 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound may have a variety of molecular and cellular effects.
Properties
IUPAC Name |
3-chloro-4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLFOSYVLVUIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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